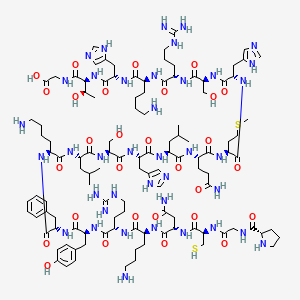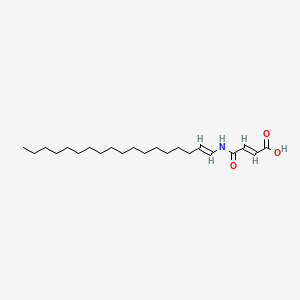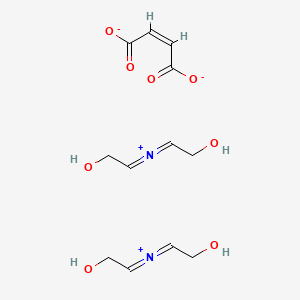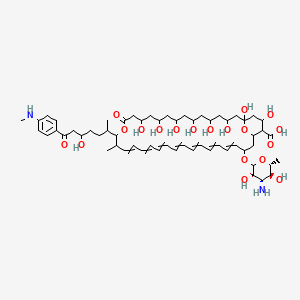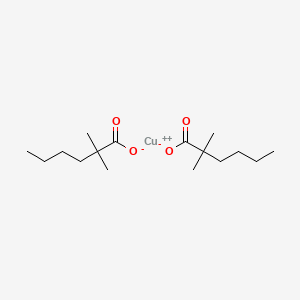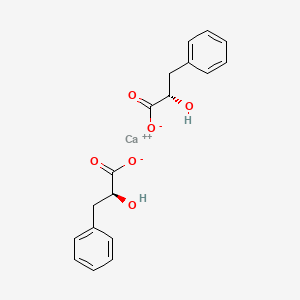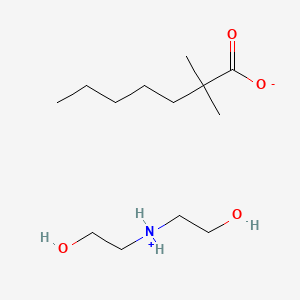
Henicosyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Henicosyl acrylate, also known as 2-Propenoic acid, heneicosyl ester, is a chemical compound with the molecular formula C24H46O2. It is an ester formed from the reaction of acrylic acid and heneicosanol. This compound is primarily used in the production of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and sealants .
準備方法
Synthetic Routes and Reaction Conditions
Henicosyl acrylate can be synthesized through the esterification of acrylic acid with heneicosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow processes. This method involves the reaction of acrylic acid with heneicosanol in the presence of a catalyst, such as triethylamine, in a tubular reactor. The continuous flow process allows for efficient production with high yields and minimal side products .
化学反応の分析
Types of Reactions
Henicosyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and heneicosanol.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and alcohols, to form new compounds.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and heneicosanol.
Addition Reactions: Various esters and amides depending on the nucleophile used.
科学的研究の応用
Henicosyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Incorporated into hydrogels and other biomaterials for tissue engineering and drug delivery applications.
Medicine: Utilized in the development of biomedical devices, such as contact lenses and wound dressings.
Industry: Employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics
作用機序
Henicosyl acrylate exerts its effects primarily through polymerization. The acrylate group undergoes free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, depending on their application. For example, in biomedical applications, the polymers can form hydrogels that mimic the extracellular matrix, promoting cell growth and tissue regeneration .
類似化合物との比較
Henicosyl acrylate is similar to other long-chain acrylate esters, such as:
Octadecyl acrylate: Used in similar applications but has a shorter carbon chain, resulting in different physical properties.
Docosyl acrylate: Has a longer carbon chain, which can affect the polymer’s flexibility and hydrophobicity.
Hexadecyl acrylate: Another long-chain acrylate ester with distinct properties due to its chain length
This compound is unique due to its specific chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for a wide range of applications.
特性
CAS番号 |
45294-21-1 |
|---|---|
分子式 |
C24H46O2 |
分子量 |
366.6 g/mol |
IUPAC名 |
henicosyl prop-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(25)4-2/h4H,2-3,5-23H2,1H3 |
InChIキー |
OYHXRBXEKFHLIB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




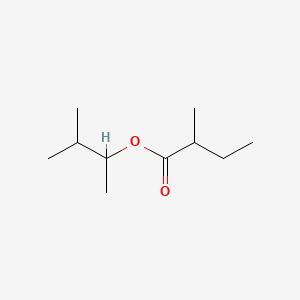

![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
